

Application Note: Scalable Manufacturing of 2,2-Dichloropropiophenone

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Compound of Interest

Compound Name: 2,2-Dichloropropiophenone

CAS No.: 57169-51-4

Cat. No.: B1609584

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Executive Summary

This application note details a scalable, robust protocol for the synthesis of **2,2-dichloropropiophenone** (CAS: 2648-61-5) via direct acid-catalyzed chlorination of propiophenone. Unlike the mono-halogenated derivatives often cited in literature for aminoketone synthesis, the gem-dichloro variant serves as a critical intermediate for the production of 1-phenylpropane-1,2-dione (via hydrolysis) and specialized heterocyclic scaffolds.

The process described herein utilizes chlorine gas (

) in glacial acetic acid, optimizing for atom economy and scalability while minimizing the formation of ring-chlorinated byproducts.

Key Process Parameters



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Chemical Basis & Mechanism[1][2][3][4]

The synthesis relies on the acid-catalyzed alpha-halogenation of ketones.[1][2][3] The reaction proceeds through an enol intermediate.[2][3][4][5] A critical kinetic distinction exists between base-catalyzed and acid-catalyzed halogenation:

- **Base-Catalyzed:** The first halogenation increases the acidity of the remaining alpha-proton, leading to rapid poly-halogenation (Haloform reaction).
- **Acid-Catalyzed:** The introduction of the first electron-withdrawing chlorine atom decreases the basicity of the carbonyl oxygen. This makes protonation (the first step of enolization) more difficult, thereby slowing down the second halogenation step.

Implication for Manufacturing: To achieve the gem-dichloro state (2,2-dichloro), the reaction must be "pushed" thermally after the mono-chlorinated intermediate is formed. The absence of a third alpha-proton on the ethyl group prevents tri-chlorination at the alpha position, providing a natural "stop" point.

Mechanistic Pathway

The following diagram illustrates the stepwise chlorination and the kinetic barrier to the second addition.



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Figure 1: Stepwise acid-catalyzed chlorination mechanism. Note the thermal requirement for the second chlorination step.

Process Development & Optimization

Solvent Selection

While dichloromethane (DCM) or chloroform can be used, Glacial Acetic Acid (GAA) is preferred for scale-up:

- Safety: Higher flash point than DCM.
- Chemistry: GAA facilitates the protonation of the carbonyl oxygen.
- Solubility: Excellent solubility for both the ketone and the HCl gas byproduct (up to saturation), which acts as the autocatalyst.

Controlling Impurities

The primary impurity risk is aromatic chlorination (ortho/meta substitution).

- Mitigation: Ensure the reaction vessel is free of iron/ferric salts (rust), which act as Lewis acids and catalyze electrophilic aromatic substitution. Glass-lined reactors are mandatory.

Detailed Manufacturing Protocol

Scale: 10 kg Batch Basis (Scalable to MT) Equipment: Glass-lined Reactor (GLR), Hastelloy overhead stirrer, Chlorine gas sparger, Caustic Scrubber.

Step 1: Reactor Setup & Charging

- Inerting: Purge the GLR with Nitrogen () to remove oxygen.
- Charging: Load 10.0 kg Propiophenone (74.5 mol) into the reactor.
- Solvent: Add 20.0 kg Glacial Acetic Acid (2 volumes).
- Catalyst Initiation: Add 100 mL HCl (37%) to initiate the catalytic cycle (optional, as the reaction generates its own HCl, but this eliminates the induction period).

Step 2: Chlorination (Phase I - Mono)

- Temperature Control: Adjust jacket temperature to maintain internal temperature at 25–30°C.
- Sparging: Begin sparging gas at a rate of 1.5 kg/hr .
- Exotherm Management: The reaction is exothermic. Regulate flow to keep temperature during the first 5.3 kg of addition (1.0 eq).
 - PAT Check: GC analysis should show >90% conversion to 2-chloropropiophenone.

Step 3: Chlorination (Phase II - Dichloro)

- Ramp: Increase internal temperature to 60–65°C. The rate of enolization for the mono-chloro species is lower; thermal energy is required.
- Sparging: Continue

addition. Expect slower uptake.

- Endpoint: Total theoretical

load is ~10.6 kg (2.0 eq). Charge a slight excess (11.0 kg total, ~2.1 eq).

- Soak: Hold at 65°C for 2 hours under a slight

headspace.

- Validation: Sample for GC.

- Spec: < 0.5% Propiophenone, < 2.0% Mono-chloro, > 95% 2,2-Dichloro.

Step 4: Workup & Isolation[7]

- Degassing: Sparge with

for 60 minutes to strip residual

and dissolved HCl into the scrubber.

- Quench: Cool to 20°C. Slowly add 20 L Chilled Water.

- Note: **2,2-Dichloropropiophenone** is an oil/low-melting solid (approx MP ~20-25°C depending on purity) and will phase separate as the bottom layer (Density ~1.2 g/mL).

- Phase Separation: Drain the heavy organic layer.

- Wash: Wash the organic layer with 10 L Saturated Sodium Bicarbonate (

) to neutralize residual acid. Check aqueous pH (Target: pH 7-8).

- Drying: Dry over anhydrous Sodium Sulfate (

) or via vacuum stripping.

Process Flow Diagram



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Figure 2: Process flow for the batch manufacturing of **2,2-dichloropropiophenone**.

Safety & Regulatory Compliance

HCl Management

The reaction produces 2 moles of HCl gas for every mole of product.

- Requirement: A multi-stage packed-bed scrubber using 20% NaOH is required.
- Calculation: For a 10 kg batch (74.5 mol), approx. 149 mol (5.4 kg) of HCl gas is generated. Ensure scrubber capacity is >1.5x theoretical load.

Thermal Runaway

- Hazard: Accumulation of unreacted

at low temperature followed by a rapid temperature spike can cause a runaway reaction.

- Control: Do not ramp temperature to Phase II (65°C) until Phase I (Mono) conversion is confirmed via PAT or calculated stoichiometry.

Regulatory Note

While **2,2-dichloropropiophenone** is a general chemical intermediate, propiophenone derivatives are monitored in some jurisdictions as precursors to cathinones. Ensure all

manufacturing is performed in compliance with local diversion regulations (e.g., DEA List I/II watchlists or EU drug precursor regulations).

References

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